4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol
Description
4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol is a halogenated Schiff base derived from the condensation of 4-bromo-2-hydroxybenzaldehyde and 4-iodoaniline. This compound features a phenol core substituted with a bromine atom at the 4-position and an imine-linked 4-iodophenyl group at the 2-position. The iodine and bromine substituents enhance its electron-withdrawing properties, making it a promising candidate for coordination chemistry and sensing applications.
Properties
IUPAC Name |
4-bromo-2-[(4-iodophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrINO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIROWRIICBWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol typically involves a multi-step process. One common method includes the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 4-iodoaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the imine group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different halogens or functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols depending on the reaction conditions.
Scientific Research Applications
4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related Schiff bases, emphasizing substituent effects on physical properties, metal-binding efficacy, and biological activity.
Table 1: Structural and Physical Properties
*Inferred from analogous compounds.
Key Observations
Halogen Effects: Bromine and iodine substituents increase molecular polarizability, enhancing metal-ion binding. For example, HL1 (4-Br) binds Cu²⁺ with a log K value of 5.2, while iodine’s larger atomic radius may improve π-stacking interactions in crystal structures . In 2-[(4-Bromo-phenyl-imino)-meth-yl]-4,6-di-iodo-phenol, the dual iodine substitution at the 4- and 6-positions increases steric bulk, reducing solubility but improving stability in solid-state applications .
Sensing Applications: HL1 exhibits a "turn-off" fluorescence response for Cu²⁺ (detection limit: 1.2 nM), whereas Zn²⁺ detection via HL2 (non-brominated analog) shows a "turn-on" mechanism . The iodine substituent in the target compound may shift emission wavelengths due to heavier atom effects. Thiazol-containing analogs (e.g., Z7) demonstrate altered selectivity; the thiazol ring’s sulfur atom preferentially binds soft acids like Hg²⁺ .
Biological Activity: Brominated Schiff bases (e.g., 4-bromo-2-(piperazinyl derivatives)) show low acute toxicity in murine models but may affect liver enzymes at high doses . Antioxidant activity varies with substituents: Morpholine-containing derivatives (e.g., 4-bromo-2-(((4-morpholinophenyl)imino)methyl)phenol) exhibit higher ferric-reducing power (929 µM Fe²⁺/g) compared to non-cyclic amine analogs .
Theoretical Insights
Density functional theory (DFT) studies on analogous brominated Schiff bases reveal that electron-withdrawing groups (e.g., Br, I) lower the LUMO energy, facilitating charge-transfer transitions critical for fluorescence sensing .
Q & A
Q. How to address inconsistent antimicrobial activity across similar Schiff base derivatives?
- Resolution : Structure-activity relationship (SAR) studies link activity to substituent electronegativity. Bromine enhances lipid membrane penetration, while iodine’s bulkiness reduces diffusion. MIC values should be normalized to logP (calculated: 3.2–3.8) .
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
